3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrrolidinone moiety via an acetamido bridge
Mechanism of Action
Target of Action
The primary targets of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide Related compounds have been shown to have anticonvulsant properties , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
The mode of action of This compound A related compound was found to inhibit calcium currents mediated by cav 12 (L-type) channels . This suggests that This compound might also interact with these channels, leading to changes in neuronal excitability.
Pharmacokinetics
The pharmacokinetics of This compound A related compound was found to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . This suggests that This compound might also have favorable ADME properties.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrrolidin-2,5-dione derivatives, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide typically involves a multi-step processKey reagents often include carbonyldiimidazole (CDI) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents such as DMF and toluene are often used to maintain the reaction environment .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use as an anticonvulsant and antinociceptive agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidinone moiety but differ in their side chains.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
What sets 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide apart is its unique combination of a benzofuran core with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(22)14-13(8-3-1-2-4-9(8)23-14)17-10(19)7-18-11(20)5-6-12(18)21/h1-4H,5-7H2,(H2,16,22)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXHQFZCWJRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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